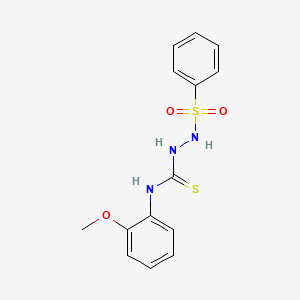![molecular formula C17H19NO3 B6004936 8-[(pentylamino)carbonyl]-1-naphthoic acid](/img/structure/B6004936.png)
8-[(pentylamino)carbonyl]-1-naphthoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[(Pentylamino)carbonyl]-1-naphthoic acid, commonly known as PAC-1, is a small molecule that has shown promising results in cancer research. It was first discovered in 2005 by researchers at the University of Illinois, and since then, it has been extensively studied for its potential as an anti-cancer agent.
Mecanismo De Acción
The mechanism of action of PAC-1 is not fully understood, but it is believed to involve the activation of procaspase-3, a proenzyme that is involved in the initiation of apoptosis. PAC-1 has been shown to bind to procaspase-3 and induce its activation, leading to the initiation of the apoptotic pathway.
Biochemical and Physiological Effects:
PAC-1 has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, as well as inhibit tumor growth in animal models. It has also been shown to have anti-inflammatory effects and to inhibit angiogenesis (the formation of new blood vessels).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of PAC-1 is its specificity for cancer cells. It has been shown to induce apoptosis in cancer cells while sparing normal cells, which makes it an attractive candidate for cancer therapy. However, one of the limitations of PAC-1 is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on PAC-1. One area of interest is the development of more efficient synthesis methods for PAC-1, which could improve its availability for research and potential clinical use. Another area of interest is the development of PAC-1 analogs with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of PAC-1 and to identify potential drug targets for cancer therapy.
Métodos De Síntesis
The synthesis of PAC-1 is a multi-step process that involves several chemical reactions. The first step is the preparation of 1-naphthoic acid, which is then reacted with pentylamine to form the intermediate product, 8-(pentylamino)-1-naphthoic acid. This intermediate product is then converted to PAC-1 through a series of chemical reactions, including carbonylation and deprotection.
Aplicaciones Científicas De Investigación
PAC-1 has been extensively studied for its potential as an anti-cancer agent. It has been shown to induce apoptosis (programmed cell death) in cancer cells, while sparing normal cells. This makes it an attractive candidate for cancer therapy, as it has the potential to target cancer cells without causing significant harm to healthy cells.
Propiedades
IUPAC Name |
8-(pentylcarbamoyl)naphthalene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-2-3-4-11-18-16(19)13-9-5-7-12-8-6-10-14(15(12)13)17(20)21/h5-10H,2-4,11H2,1H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDQKMVUODJQSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C1=CC=CC2=C1C(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Pentylcarbamoyl)naphthalene-1-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{2-[(diethylamino)methyl]-5-hydroxy-1-phenyl-1H-indol-3-yl}ethanone hydrochloride](/img/structure/B6004865.png)
![N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2,2-dimethylpropanamide](/img/structure/B6004873.png)
![6-{[(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B6004884.png)
![1-(3,4-difluorobenzyl)-3-hydroxy-3-{[(trans-4-hydroxycyclohexyl)amino]methyl}-2-piperidinone](/img/structure/B6004893.png)
![1-(2,3-difluorobenzyl)-3-{[(5-fluoro-2-methylbenzyl)amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6004899.png)

![N-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-1-(4-pyrimidinyl)ethanamine](/img/structure/B6004906.png)
![N-(3,5-dimethylphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B6004907.png)

![N-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-1-(3-methyl-2-pyridinyl)-2-propanamine](/img/structure/B6004928.png)
![N-[2-(4-methoxyphenyl)ethyl]-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6004929.png)

![3-[2-(2-fluorophenyl)ethyl]-1-[5-(methoxymethyl)-2-furoyl]piperidine](/img/structure/B6004956.png)